4-Methoxybiphenyl: A Comprehensive Technical Guide
4-Methoxybiphenyl: A Comprehensive Technical Guide
CAS Number: 613-37-6
This technical guide provides an in-depth overview of 4-Methoxybiphenyl, a versatile aromatic ether with significant applications in scientific research and industrial synthesis. Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, details established synthesis protocols, and explores its metabolic fate.
Core Properties and Data
4-Methoxybiphenyl, also known as 4-phenylanisole, is a solid organic compound at room temperature.[1] Its core physical and chemical characteristics are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 613-37-6 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₂O | [1][2][4] |
| Molecular Weight | 184.23 g/mol | [1][3] |
| Appearance | White to off-white or pale cream powder, crystals, or chunks. | [1][5] |
| Melting Point | 86-90 °C | [1][5][6] |
| Boiling Point | 157 °C at 10 mmHg | [1] |
| Solubility | Partly miscible in water. | [7] |
| Synonyms | 4-Phenylanisole, 4-Methoxy-1,1'-biphenyl | [1][3][4] |
Synthesis Methodologies
The synthesis of 4-Methoxybiphenyl can be achieved through various routes. Two prominent and well-documented methods are detailed below, offering flexibility in precursor selection and reaction conditions.
Williamson Ether Synthesis from 4-Phenylphenol
This classical approach involves the methylation of 4-phenylphenol.
Experimental Protocol:
A mixture of 38 g of 4-phenylphenol, 9 g of sodium hydroxide (B78521), 200 ml of methanol (B129727), and 20 ml of water is heated.[7] To this stirred mixture at 50°C, 28 g of dimethyl sulfate (B86663) is added dropwise.[7] After one hour, 20 ml of 10N sodium hydroxide is added, and stirring is continued for an additional two hours.[7] Upon cooling the reaction mixture to room temperature, crystals of 4-Methoxybiphenyl precipitate. The product is then collected and washed several times with water and methanol to yield approximately 30 g of the desired compound.[7]
Palladium-Catalyzed Suzuki-Miyaura Coupling
A modern and highly efficient method for the synthesis of 4-Methoxybiphenyl is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
Experimental Protocol:
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, 4-bromoanisole (B123540) (1.0 equivalent), phenylboronic acid (1.5 equivalents), and a suitable base such as sodium hydroxide (2.0 equivalents) are combined.[1][3] A palladium catalyst, for instance, a heterogeneous Pd/MN100 catalyst (0.5-1.5 mol%), is added.[3] The flask is then made inert by evacuating and backfilling with nitrogen or argon.[1] A degassed solvent system, typically a mixture of ethanol (B145695) and water, is added.[1][3] The reaction mixture is heated to a temperature between 50 and 75°C and stirred for a period ranging from 10 minutes to one hour.[3]
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.[1] The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.[1]
Visualizing the Synthesis Workflow
The general workflow for the Suzuki-Miyaura synthesis of 4-Methoxybiphenyl is depicted in the following diagram:
Metabolic Pathway
In biological systems, 4-Methoxybiphenyl undergoes metabolic transformation primarily in the liver. The metabolism is mediated by the cytochrome P450 monooxygenase system.[2] The methoxy (B1213986) group is cleaved in a process known as O-demethylation to yield 4-hydroxybiphenyl.[2] This phenolic metabolite is then conjugated with either a glucuronide or a sulfate group to increase its water solubility and facilitate its excretion from the body.[4]
The metabolic pathway of 4-Methoxybiphenyl is illustrated below:
Applications and Research Interest
4-Methoxybiphenyl serves as a key intermediate in the synthesis of a variety of organic molecules.[5][8] Its applications span several industries:
-
Pharmaceuticals and Agrochemicals: It is a building block in the development of new drugs and crop protection agents.[5]
-
Material Science: The biphenyl (B1667301) structure is a core component in the synthesis of liquid crystals for displays (LCDs) and advanced polymers.[5]
-
Research Chemical: It is utilized in studies of photochemical reactions and as a standard in analytical methods.[5]
Safety and Handling
4-Methoxybiphenyl is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[3][7] It should be used in a well-ventilated area.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 4. Influence of cytochrome P-450 type on the pattern of conjugation of 4-hydroxybiphenyl generated from biphenyl or 4-methoxybiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. scbt.com [scbt.com]
